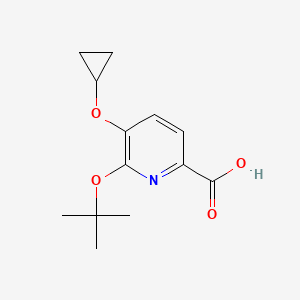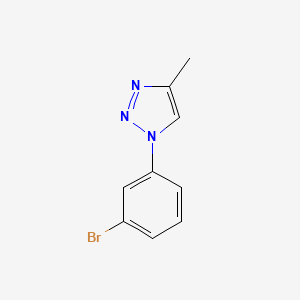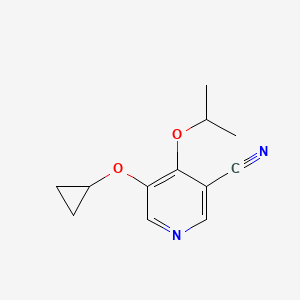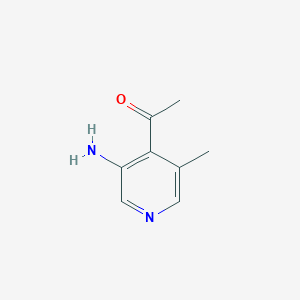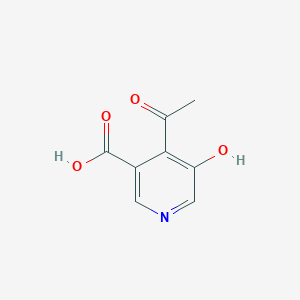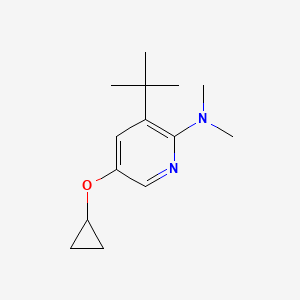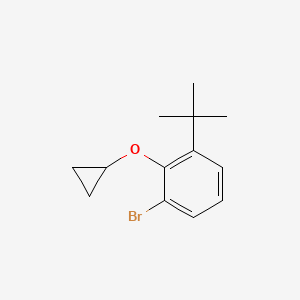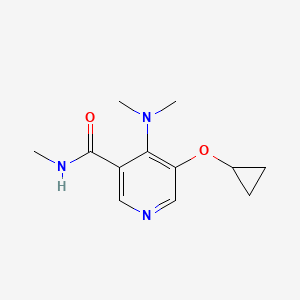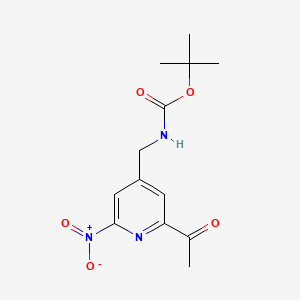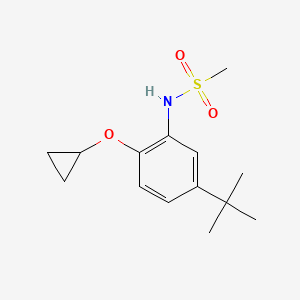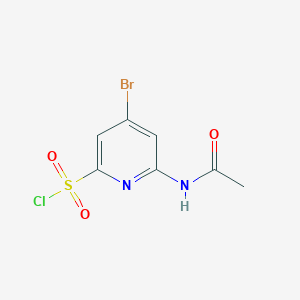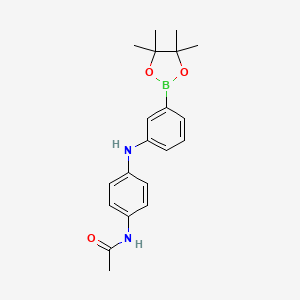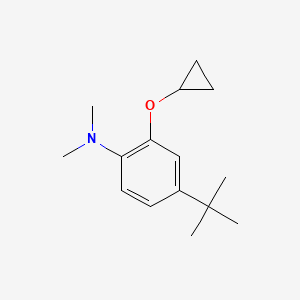
5-Cyclopropoxy-2-(dimethylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a nicotinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl and dimethylamino groups under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
5-Cyclopropoxy-2-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in cellular metabolism and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy production .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-(dimethylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler analog without the cyclopropoxy and dimethylamino groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide backbone.
Dimethylaminopyridine (DMAP): Contains the dimethylamino group but has a pyridine ring instead of the nicotinamide structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11-9(10(12)15)5-8(6-13-11)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clé InChI |
RMHISBQQXSNJTK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



